Triethyl 2,2-dichloro-2-phosphonoacetate

Horner-Wadsworth-Emmons Stereoselectivity Phosphonate Reagents

Triethyl 2,2-dichloro-2-phosphonoacetate (CAS 5823-12-1) is a phosphonoacetate derivative characterized by the presence of two chlorine atoms on the alpha carbon. It has a molecular weight of 293.08 g/mol and is typically supplied as a liquid with a purity of 98% and a density of 1.289 g/mL at 25°C.

Molecular Formula C8H15Cl2O5P
Molecular Weight 293.08 g/mol
CAS No. 5823-12-1
Cat. No. B1587603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl 2,2-dichloro-2-phosphonoacetate
CAS5823-12-1
Molecular FormulaC8H15Cl2O5P
Molecular Weight293.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C(P(=O)(OCC)OCC)(Cl)Cl
InChIInChI=1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
InChIKeyPNIZABWIGNVQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl 2,2-dichloro-2-phosphonoacetate (CAS 5823-12-1) – A Key Reagent for Phosphonate Chemistry


Triethyl 2,2-dichloro-2-phosphonoacetate (CAS 5823-12-1) is a phosphonoacetate derivative characterized by the presence of two chlorine atoms on the alpha carbon. It has a molecular weight of 293.08 g/mol [1] and is typically supplied as a liquid with a purity of 98% and a density of 1.289 g/mL at 25°C [2]. The compound is utilized primarily as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination and as a building block for the synthesis of more complex phosphonate esters and polymers [3].

Why Triethyl 2,2-dichloro-2-phosphonoacetate Cannot Be Replaced by Unsubstituted Phosphonoacetates


In the Horner-Wadsworth-Emmons (HWE) reaction, the stereochemical outcome is heavily influenced by the electronic nature of the phosphonate substituents. Unsubstituted triethyl phosphonoacetate typically yields thermodynamically favored E-alkenes, whereas the introduction of electron-withdrawing groups, such as the two chlorine atoms in triethyl 2,2-dichloro-2-phosphonoacetate, alters the transition state stabilization, leading to a shift in Z-selectivity [1]. Simple substitution with an unhalogenated analog would therefore change the isomer ratio of the resulting α,β-unsaturated ester, which is critical for downstream applications in medicinal and materials chemistry. The dichloro substitution also imparts different reactivity profiles in polymerization and Arbuzov-type reactions, making generic replacement unfeasible for applications requiring specific physicochemical properties.

Quantitative Evidence of Differentiation for Triethyl 2,2-dichloro-2-phosphonoacetate (CAS 5823-12-1)


E/Z Selectivity in HWE Olefination: A Key Differentiator from Triethyl Phosphonoacetate

In the Horner-Wadsworth-Emmons (HWE) reaction with aromatic aldehydes, the electron-withdrawing nature of the dichloro substituents in triethyl 2,2-dichloro-2-phosphonoacetate promotes Z-selectivity. This contrasts with the behavior of unsubstituted triethyl phosphonoacetate, which predominantly yields the E-isomer [1]. The study on mixed phosphonoacetates demonstrates a correlation between the electron-withdrawing ability of substituents and the Z/E ratio, with stronger electron-withdrawing groups leading to higher Z-selectivity [1]. This effect is quantifiable; for instance, the article reports a specific Z/E ratio shift for analogous electron-withdrawing substituents.

Horner-Wadsworth-Emmons Stereoselectivity Phosphonate Reagents

Synthesis Yield Advantage for Triethyl 2-fluoro-2-phosphonoacetate Over Dichloro Analog

While a direct head-to-head yield comparison for the dichloro compound is not available in the primary literature, a quantitative benchmark for a closely related halogenated analog, triethyl 2-fluoro-2-phosphonoacetate, demonstrates the potential for high-yield synthesis. Triethyl 2-fluoro-2-phosphonoacetate can be synthesized in 96.4% yield via a Michaelis-Arbuzov reaction [1]. In contrast, the synthesis of triethyl 2,2-dichloro-2-phosphonoacetate is reported to be complicated by a competing Perkow reaction, which leads to lower yields of the desired product and requires more complex purification .

Synthesis Efficiency Michaelis-Arbuzov Yield Comparison

Physical Property Differentiation: Boiling Point and Density Compared to Triethyl Phosphonoacetate

The presence of two chlorine atoms significantly alters the physical properties of triethyl 2,2-dichloro-2-phosphonoacetate compared to the parent triethyl phosphonoacetate. The dichloro compound exhibits a boiling point of 84-86°C at 0.01 mmHg [1] and a density of 1.289 g/mL at 25°C [1]. In contrast, triethyl phosphonoacetate (CAS 867-13-0) has a reported density of approximately 1.13 g/mL and a boiling point of 140-145°C at 10 mmHg . This difference in boiling point and density directly impacts purification, storage, and reaction work-up procedures, making one compound more suitable than the other for specific experimental setups.

Physical Properties Boiling Point Density Reagent Handling

Utility as a Precursor to Z-Selective Reagents via Functionalization

Triethyl 2,2-dichloro-2-phosphonoacetate serves as a direct precursor to ethyl (dichlorophosphono)acetate, a key intermediate for preparing Z-selective Horner-Wadsworth-Emmons reagents such as ethyl (diarylphosphono)acetates [1]. The utility of this pathway is demonstrated by the preparation of ethyl (diphenylphosphono)acetate, which achieves high Z-selectivity (e.g., >99:1 Z/E) in its reaction with aldehydes [1]. While triethyl 2,2-dichloro-2-phosphonoacetate itself is not the final reagent, its ability to be efficiently converted into highly Z-selective reagents provides a verifiable advantage over non-halogenated starting materials, which cannot undergo this specific transformation.

Z-Selective Synthesis Precursor Phosphonate Esters

Recommended Application Scenarios for Triethyl 2,2-dichloro-2-phosphonoacetate (CAS 5823-12-1) Based on Quantitative Evidence


Synthesis of Z-α,β-Unsaturated Esters with Controlled Stereochemistry

Utilize this compound as a precursor for the synthesis of Z-selective Horner-Wadsworth-Emmons reagents, such as ethyl (diarylphosphono)acetates, which can achieve Z/E ratios >99:1 in olefination reactions with aldehydes [1]. This application is directly supported by the evidence that electron-withdrawing substituents on phosphonoacetates enhance Z-selectivity [2].

Preparation of Biodegradable Polyphosphamides for Drug Delivery

Employ as a monomer in polycondensation reactions to synthesize biodegradable polyphosphamides containing bioactive moieties like 5-fluorouracil [1]. The unique reactivity of the dichloro group enables the formation of polymer backbones with tunable degradation profiles, as demonstrated in studies on antitumor activity against Bel-7402 cells in vitro [1].

Synthesis of Mixed Phosphonoacetates via Sequential Alcoholysis

Use as a starting material to prepare mixed phosphonoacetate HWE reagents through a two-step alcoholysis sequence. For example, methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate can be synthesized and then further functionalized to yield methyl 2-[(benzyloxy)(isopropoxy)phosphoryl]acetate in 89% yield over two steps [1]. This pathway is enabled by the reactive dichloro leaving groups.

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